(2S)-2,6,6-Trimethylheptanoic acid
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Overview
Description
(2S)-2,6,6-Trimethylheptanoic acid is an organic compound belonging to the class of fatty acids It is characterized by its unique structure, which includes a heptanoic acid backbone with three methyl groups attached at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6,6-Trimethylheptanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,6-dimethylheptanoic acid, using a methylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One approach is the catalytic hydrogenation of a suitable precursor, such as 2,6,6-trimethylhept-2-enoic acid, using a palladium or platinum catalyst. This method allows for the selective reduction of the double bond while preserving the integrity of the methyl groups.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6,6-Trimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2,6,6-trimethylheptanoic ketone or aldehyde.
Reduction: Formation of 2,6,6-trimethylheptanol.
Substitution: Formation of halogenated derivatives, such as 2,6,6-trimethylheptanoic bromide.
Scientific Research Applications
(2S)-2,6,6-Trimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2S)-2,6,6-Trimethylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylheptanoic acid: Lacks the stereochemistry at the 2nd position.
2,6-Dimethylheptanoic acid: Lacks one methyl group at the 6th position.
2,6,6-Trimethylhexanoic acid: Has a shorter carbon chain.
Uniqueness
(2S)-2,6,6-Trimethylheptanoic acid is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where stereochemistry and methylation patterns are crucial.
Properties
IUPAC Name |
(2S)-2,6,6-trimethylheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLOPOFJXMPDGK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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